Comparative Potency in Aldose Reductase Inhibition: The Role of 4-Fluoro Substitution
Based on SAR trends from a study on N-benzenesulfonylglycine derivatives, the 4-fluoro substitution is predicted to confer enhanced inhibitory potency against aldose reductase compared to the unsubstituted parent compound. The unsubstituted N-benzenesulfonylglycine itself is inactive (IC50 > 40 μM) [1]. In the same study, the 4-amino substituted analog (N-(4-aminobenzenesulfonyl)-glycine) exhibited an IC50 of 16 μM [2]. While direct data for the 4-fluoro analog are absent, the trend suggests that electron-withdrawing and polar substituents at the para position significantly improve activity. This inference is a class-level observation that guides selection.
| Evidence Dimension | Aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | Data not directly available for this compound. |
| Comparator Or Baseline | N-benzenesulfonylglycine: IC50 > 40 μM; N-(4-aminobenzenesulfonyl)-glycine: IC50 = 16 μM |
| Quantified Difference | Not quantifiable for target compound; predicted >2.5-fold improvement over unsubstituted parent. |
| Conditions | Rat lens aldose reductase assay in vitro [1]. |
Why This Matters
If a project requires a sulfonyl glycine with aldose reductase activity, selecting the 4-fluoro analog is a data-driven choice over the inactive parent or less potent unsubstituted analogs.
- [1] Deruiter, J., et al. (1987). In vitro aldose reductase inhibitory activity of substituted N‐benzenesulfonylglycine derivatives. Journal of Pharmaceutical Sciences, 76(2), 149-152. (IC50 > 40 μM for benzenesulfonylglycine) View Source
- [2] Deruiter, J., et al. (1987). In vitro aldose reductase inhibitory activity of substituted N‐benzenesulfonylglycine derivatives. Journal of Pharmaceutical Sciences, 76(2), 149-152. (IC50 = 16 μM for 4-amino derivative) View Source
